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Introduction
2-Bromo-4-methylpentane is a secondary alkyl halide with the chemical formula C₆H₁₃Br.[1]

[2][3][4][5] Its structure features a bromine atom attached to the second carbon of a pentane

chain, with a methyl group at the fourth position. This branched-chain structure plays a

significant role in its chemical behavior.[1][6] The reactivity of this molecule is primarily dictated

by the carbon-bromine (C-Br) bond. This bond is polar covalent, with the more electronegative

bromine atom pulling electron density from the carbon, resulting in a partial positive charge (δ+)

on the carbon and a partial negative charge (δ-) on the bromine.[7][8] This polarization makes

the carbon atom electrophilic and susceptible to attack by nucleophiles.

The C-Br bond is weaker than C-Cl and C-F bonds, making bromide a good leaving group in

nucleophilic substitution and elimination reactions.[7][9] As a secondary alkyl halide, 2-bromo-
4-methylpentane is at a crossroads of reactivity, capable of undergoing substitution via both

Sₙ1 and Sₙ2 mechanisms, as well as elimination via E1 and E2 pathways.[9][10] The

predominant reaction pathway is highly dependent on specific experimental conditions such as

the nature of the nucleophile/base, solvent, and temperature.
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Physical and Chemical Properties
A summary of the key properties of 2-bromo-4-methylpentane is provided below.

Property Value

Molecular Formula C₆H₁₃Br[1][2][3][4][5]

Molecular Weight 165.071 g/mol [3][5]

IUPAC Name 2-bromo-4-methylpentane[4]

CAS Registry Number 30310-22-6[3][5]

Structure (SMILES) CC(C)CC(C)Br[4]

Classification Secondary Alkyl Halide

Core Reactivity: Substitution vs. Elimination
The primary reactivity pathways for 2-bromo-4-methylpentane involve the cleavage of the C-

Br bond. These pathways are broadly categorized as nucleophilic substitution and β-

elimination, which are often in competition.

Nucleophilic Substitution Reactions
In these reactions, a nucleophile replaces the bromine atom. The mechanism can be either

bimolecular (Sₙ2) or unimolecular (Sₙ1).

3.1.1 The Sₙ2 Mechanism

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the

nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the

bromide ion.[10] The rate of this reaction is dependent on the concentration of both the alkyl

halide and the nucleophile.[7]

For 2-bromo-4-methylpentane, the Sₙ2 pathway is subject to steric hindrance.[11] The

presence of the methyl group on the main chain and the isobutyl group creates a moderately

crowded environment around the reaction center, slowing the reaction rate compared to

primary alkyl halides.[6][10][12][13][14] Strong, non-bulky nucleophiles and polar aprotic
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solvents favor the Sₙ2 mechanism. A typical example is the reaction with sodium cyanide in

diethyl ether to form 2,4-dimethylpentanenitrile.[15]

Sₙ2 Reaction Pathway

3.1.2 The Sₙ1 Mechanism

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first

and rate-determining step is the spontaneous dissociation of the C-Br bond to form a

secondary carbocation intermediate and a bromide ion.[7][16] This is followed by a rapid attack

of a (usually weak) nucleophile on the carbocation.[17]

This pathway is favored by polar protic solvents (e.g., ethanol, water), which stabilize the

carbocation intermediate and the leaving group.[16] Solvolysis reactions, where the solvent

acts as the nucleophile, are classic examples of the Sₙ1 pathway.[18][19] While carbocation

rearrangements are possible to form more stable intermediates, a simple 1,2-hydride shift in

the 4-methylpentan-2-yl cation does not result in a more stable tertiary carbocation.

2-Bromo-4-methylpentane Secondary Carbocation + Br⁻Step 1: Ionization (Slow) Substituted ProductStep 2: Nucleophilic Attack (Fast)

Click to download full resolution via product page

Sₙ1 Reaction Pathway

3.1.3 Competition Factors: Sₙ1 vs. Sₙ2
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Factor Favors Sₙ1 Favors Sₙ2 Rationale

Substrate 3° > 2° > 1° 1° > 2° > 3°

Carbocation stability

vs. Steric hindrance.

[9][10]

Nucleophile
Weak (e.g., H₂O,

ROH)

Strong (e.g., CN⁻,

OH⁻, RS⁻)

Sₙ1 rate is

independent of the

nucleophile; Sₙ2

requires a strong

nucleophile to attack.

[7]

Solvent
Polar Protic (e.g.,

ethanol)

Polar Aprotic (e.g.,

acetone, DMSO)

Protic solvents

stabilize the

carbocation

intermediate; aprotic

solvents do not

solvate the

nucleophile as

strongly.[16]

Leaving Group Good (I⁻ > Br⁻ > Cl⁻) Good (I⁻ > Br⁻ > Cl⁻)

A better leaving group

facilitates both

reactions by

stabilizing the

transition state.[10]

Elimination Reactions
Elimination reactions involve the removal of a hydrogen atom from a β-carbon (a carbon

adjacent to the one bearing the bromine) and the bromine atom, forming an alkene.

3.2.1 The E2 Mechanism

The E2 (Elimination Bimolecular) reaction is a concerted process where a strong base removes

a β-hydrogen, simultaneously forming a double bond and ejecting the bromide leaving group.

[20] This mechanism is favored by strong, bulky bases (e.g., potassium tert-butoxide) and

higher temperatures.[9] According to Zaitsev's rule, the major product is typically the more
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substituted (and thus more stable) alkene.[20][21] For 2-bromo-4-methylpentane, this would

be 4-methyl-2-pentene. The less substituted alkene, 4-methyl-1-pentene, is the minor

(Hofmann) product.

E2 Reaction Pathway

3.2.2 The E1 Mechanism

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation

intermediate as the Sₙ1 reaction.[22][23] Following the formation of the carbocation, a weak

base (often the solvent) removes a β-hydrogen to form the alkene. E1 reactions almost always

compete with Sₙ1 reactions and are favored by heat.[18] Similar to E2, the Zaitsev product (4-

methyl-2-pentene) is generally the major product.

2-Bromo-4-methylpentane Secondary Carbocation + Br⁻Step 1: Ionization (Slow) Alkene ProductStep 2: Deprotonation (Fast)
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E1 Reaction Pathway

Other Key Reactions
Grignard Reagent Formation
2-Bromo-4-methylpentane readily reacts with magnesium metal in an anhydrous ether

solvent (like diethyl ether or THF) to form an organomagnesium halide, known as a Grignard

reagent.[24][25][26][27] This reaction is a classic example of "umpolung" or polarity reversal,

where the electrophilic carbon of the C-Br bond is converted into a highly nucleophilic

carbanion-like carbon in the C-Mg bond.[26] The mechanism involves a single-electron transfer

(SET) from the magnesium surface to the alkyl halide.[28] Grignard reagents are powerful tools

in organic synthesis for forming new carbon-carbon bonds.[25]
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2-Bromo-4-methylpentane + Mg

4-Methylpentan-2-ylmagnesium bromide
(Grignard Reagent)

Oxidative Insertion

Anhydrous Ether

Click to download full resolution via product page

Grignard Reagent Synthesis

Quantitative Reactivity Data
Carbon-Halogen Bond Dissociation Energies (BDE)
The reactivity of alkyl halides is inversely related to the C-X bond strength; weaker bonds are

more easily broken.[9] The C-Br bond is significantly weaker than C-Cl and C-F bonds,

contributing to the utility of bromoalkanes in synthesis.

Bond Bond Dissociation Energy (kJ/mol)

C-F ~484[9]

C-Cl ~338[9]

C-Br ~276[9]

C-I ~238[9]

Note: These are average values; the exact BDE can vary slightly based on the specific

molecular structure.

Experimental Protocol: Synthesis of 4-
Methylpentan-2-ylmagnesium Bromide
This protocol details the formation of a Grignard reagent from 2-bromo-4-methylpentane.

Safety Note: Diethyl ether is extremely flammable and volatile. All operations must be

conducted in a certified fume hood, away from ignition sources, and with appropriate personal
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protective equipment. All glassware must be rigorously dried to prevent the reaction from being

quenched by water.[27]

Materials:

Magnesium turnings

Iodine crystal (as an initiator)

2-Bromo-4-methylpentane

Anhydrous diethyl ether

Round-bottom flask, reflux condenser, dropping funnel (all oven- or flame-dried)

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

Setup: Assemble the dry glassware. Place magnesium turnings (1.2 eq.) in the round-bottom

flask with a magnetic stir bar. Add a single crystal of iodine. Fit the flask with the reflux

condenser and dropping funnel, and establish an inert atmosphere.

Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. Prepare a

solution of 2-bromo-4-methylpentane (1.0 eq.) in anhydrous diethyl ether in the dropping

funnel.

Reaction: Add a small amount of the alkyl bromide solution to the magnesium. The

disappearance of the iodine color and/or gentle bubbling indicates the reaction has started. If

it does not start, gentle warming with a water bath may be required.

Addition: Once initiated, add the remaining 2-bromo-4-methylpentane solution dropwise at

a rate that maintains a gentle reflux.

Completion: After the addition is complete, continue to stir the mixture and reflux gently (if

necessary) for an additional 30 minutes to ensure all the magnesium has reacted. The

resulting gray/cloudy solution is the Grignard reagent, which should be used immediately for

subsequent synthetic steps.[25]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.chemguide.co.uk/organicprops/haloalkanes/grignard.html
https://www.benchchem.com/product/b050952?utm_src=pdf-body
https://www.benchchem.com/product/b050952?utm_src=pdf-body
https://www.benchchem.com/product/b050952?utm_src=pdf-body
https://www2.chem.wisc.edu/deptfiles/OrgLab/grignard/CHEM%20344%20Chapter%2014%20Grignard%20Reaction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Assemble Dry Glassware
under Inert Atmosphere

2. Add Mg Turnings
and Iodine Crystal

3. Add Anhydrous Ether
and a portion of Alkyl Bromide

4. Initiate Reaction
(Observe for signs or warm gently)

5. Add Remaining Alkyl Bromide
Dropwise to Maintain Reflux

6. Reflux for 30 min
Post-Addition

7. Cool to Room Temperature
(Grignard Reagent is Ready)

Click to download full resolution via product page

Experimental Workflow for Grignard Synthesis

Conclusion
The reactivity of the C-Br bond in 2-bromo-4-methylpentane is multifaceted, allowing access

to a range of important chemical transformations. As a secondary alkyl halide, it exists at the

mechanistic borderline, where subtle changes in reaction conditions can steer the outcome

towards Sₙ1, Sₙ2, E1, or E2 pathways. Its steric profile moderates Sₙ2 reactivity while its ability
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to form a relatively stable secondary carbocation enables Sₙ1/E1 pathways. Furthermore, its

efficient conversion to a Grignard reagent makes it a valuable building block for introducing the

branched 4-methylpentyl group in complex molecule synthesis. A thorough understanding of

these competing factors is critical for researchers aiming to control the reaction outcomes and

leverage this versatile reagent in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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